

An In-depth Technical Guide to Telatinib (BAY 57-9352)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Telatinib, also known as BAY 57-9352, is an orally active, small-molecule multi-kinase inhibitor. [1] Developed by Bayer, it primarily targets receptor tyrosine kinases (RTKs) that play crucial roles in angiogenesis and tumor cell proliferation. [2] Specifically, Telatinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit. [3][4] Its mechanism of action centers on the inhibition of tumor-related angiogenesis, a vital process for the growth and metastasis of solid tumors. [5][6] This document provides a comprehensive technical overview of Telatinib's chemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies.

Chemical Properties and Structure

Telatinib is classified as a furan, pyridazine, and pyridine derivative.[2] Its chemical and physical properties are summarized below.



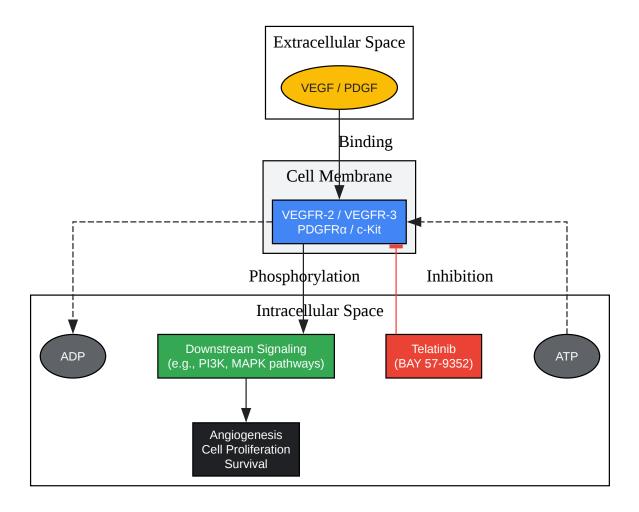
Property	Value
Chemical Name	4-(((4-((4-chlorophenyl)amino)furo[2,3-d]pyridazin-7-yl)oxy)methyl)-N-methylpicolinamide
Synonyms	BAY 57-9352, EOC-315
Molecular Formula	C20H16CIN5O3
Molecular Weight	409.83 g/mol
CAS Number	332012-40-5
SMILES	CNC(=O)C1=CC(COC2=NN=C(NC3C=CC(Cl)= CC=3)C3C=COC2=3)=CC=N1
InChlKey	QFCXANHHBCGMAS-UHFFFAOYSA-N

Mechanism of Action

Telatinib exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases involved in oncogenic signaling pathways. The primary targets are VEGFR-2, VEGFR-3, PDGFRα, and c-Kit.[4] By blocking the ATP-binding site of these receptors, Telatinib prevents their autophosphorylation and subsequent activation, thereby disrupting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[4][6]

The inhibition of VEGFR-2 and VEGFR-3 is central to its anti-angiogenic activity.[7] VEGFR-2 is a primary mediator of VEGF-induced signaling in endothelial cells, while VEGFR-3 activation is involved in lymphangiogenesis, which can facilitate the lymphatic spread of tumor cells.[5][6] Telatinib shows low affinity for other kinase families, such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor, indicating a selective inhibitory profile.[1][4]





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Figure 1: Telatinib's inhibition of key receptor tyrosine kinases.

Preclinical and Clinical Pharmacology In Vitro Activity

Telatinib has demonstrated potent inhibitory activity against its target kinases in both biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy at nanomolar concentrations.

Table 1: In Vitro Inhibitory Activity of Telatinib



Target / Assay	IC50 (nM)	Reference
Biochemical Assays		
c-Kit	1	[3][4]
VEGFR-3	4	[3][4]
VEGFR-2	6	[3][4]
PDGFRα	15	[3][4]
Cell-Based Assays		
VEGFR-2 Autophosphorylation	19	[4]
VEGF-dependent HUVEC Proliferation	26	[4]

| PDGF-stimulated HASMC Proliferation | 249 |[4] |

In Vivo Activity

In preclinical xenograft models, Telatinib administered as a single agent has shown potent, dose-dependent anti-tumor activity across a range of human tumor types, including breast, colon, and non-small cell lung cancers.[4]

Clinical Pharmacokinetics and Safety

Phase I clinical trials have evaluated the safety and pharmacokinetics of Telatinib in patients with advanced solid tumors.[5][8]

Table 2: Pharmacokinetic Parameters of Telatinib (900 mg BID, Day 14)

Parameter	Value	Reference
Cmax (Geometric Mean)	0.98 mg/L	[9]
AUC(0-12) (Geometric Mean)	12.58 mg*h/L	[9]
tmax (Median)	≤ 3 hours	[6][8]



| Half-life (t1/2) | ~5.5 hours |[8] |

Note: Pharmacokinetics of Telatinib have shown substantial interpatient variability.[7][8]

The most frequently reported treatment-related adverse events include hypertension, nausea, and diarrhea.[5][10] A maximum-tolerated dose was not formally reached in dose-escalation studies up to 1,500 mg twice daily.[8] Based on pharmacokinetic and pharmacodynamic data, 900 mg twice daily was selected as the recommended dose for Phase II studies.[5][6]

Key Experimental Methodologies

The following sections describe generalized protocols for assays commonly used to characterize kinase inhibitors like Telatinib.

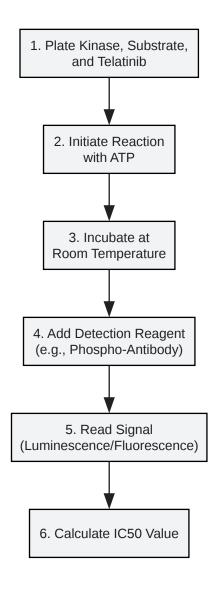
In Vitro Kinase Inhibition Assay

This type of assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol Outline:

- Preparation: Recombinant human kinase (e.g., VEGFR-2) is prepared in a kinase assay buffer.[11] A specific peptide substrate and ATP are also prepared.[12]
- Reaction: The kinase, substrate, and varying concentrations of the inhibitor (Telatinib) are combined in the wells of a microtiter plate.
- Initiation: The reaction is initiated by adding a defined concentration of ATP. The plate is incubated at room temperature to allow for phosphorylation.[12]
- Detection: The amount of phosphorylated substrate is quantified. This is often done using a phospho-specific antibody that binds only to the phosphorylated form of the substrate.
 Detection can be achieved through various methods, such as luminescence (e.g., Kinase-Glo™), fluorescence, or colorimetric readouts.[11][13]
- Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT-based)

Cell proliferation assays are used to determine the effect of a compound on the growth of cell lines. The MTT assay is a common colorimetric method.

Protocol Outline:

• Cell Plating: Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded into a 96-well plate at a predetermined density and incubated to allow for adherence.



- Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Telatinib. Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a period (e.g., 48-72 hours) under standard cell culture conditions.
- MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[3] The plate is incubated for an additional 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to a purple formazan precipitate.
- Solubilization: A detergent or solvent (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals.[3]
- Analysis: The absorbance of the solubilized formazan is measured using a
 spectrophotometer, typically at a wavelength of 570 nm.[3] The absorbance is directly
 proportional to the number of viable, metabolically active cells. The IC50 value is determined
 by plotting cell viability against the logarithm of Telatinib concentration.

Conclusion

Telatinib (BAY 57-9352) is a selective and potent oral inhibitor of VEGFR-2, VEGFR-3, PDGFRα, and c-Kit. Its targeted mechanism against key drivers of angiogenesis has been demonstrated through extensive preclinical in vitro and in vivo studies. Clinical trials have established a manageable safety profile and provided the pharmacokinetic data necessary for further investigation. The technical data summarized herein underscores its significance as a tool for cancer research and a potential component of anti-angiogenic therapeutic strategies.

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